Benzenepropanal,3-(trifluoromethoxy)-
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Overview
Description
Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of 3-(trifluoromethoxy)benzaldehyde with propionaldehyde under appropriate conditions.
- Another method is the reduction of 3-(trifluoromethoxy)benzoyl chloride using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production:
- Industrial production methods typically involve large-scale synthesis using the above routes.
- Precise conditions and catalysts may vary depending on the specific process.
Chemical Reactions Analysis
Benzenepropanal can undergo various reactions:
Oxidation: It can be oxidized to form benzenepropanoic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups.
Common Reagents: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are often used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Benzenepropanal finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In drug discovery and design.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for benzenepropanal depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- Benzenepropanal’s uniqueness lies in its trifluoromethoxy substituent.
- Similar compounds include other aldehydes and aromatic compounds with different substituents.
Biological Activity
Benzenepropanal, 3-(trifluoromethoxy)-, also known as 3-[4-(trifluoromethoxy)phenyl]propanal, is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of the Compound
- Chemical Structure : The compound features a trifluoromethoxy group attached to a phenyl ring, which significantly influences its biological properties by enhancing lipophilicity and stability.
- CAS Number : 1036396-43-6.
- Molecular Formula : C10H10F3O2.
Synthesis Methods
The synthesis of 3-(trifluoromethoxy)benzenepropanal can be achieved through various methods, including:
- Reaction of Benzaldehyde : The compound is synthesized by reacting benzaldehyde with trifluoromethoxy reagents under controlled conditions. This method allows for the formation of the aldehyde group efficiently.
- Use of DMSO : A notable method involves using dimethyl sulfoxide (DMSO) as a solvent in reactions that yield high purity and yield rates exceeding 95% .
Biological Activity
The biological activity of benzenepropanal, 3-(trifluoromethoxy)- has been explored in several domains:
- Antimicrobial Properties : Studies indicate potential antimicrobial effects against various pathogens. The presence of the trifluoromethoxy group enhances interaction with microbial membranes, leading to increased efficacy .
- Anticancer Activity : Research has shown that this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The lipophilic nature allows it to penetrate cell membranes effectively, modulating intracellular pathways .
The mechanism of action for benzenepropanal, 3-(trifluoromethoxy)- involves:
- Interaction with Enzymes : The trifluoromethoxy group enhances binding affinity to specific enzymes and receptors, influencing metabolic pathways.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell growth and apoptosis .
Case Studies
Several studies have documented the biological effects of benzenepropanal, 3-(trifluoromethoxy)-:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Findings : The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
-
Cancer Cell Line Study :
- Objective : Assessment of cytotoxicity against breast cancer cell lines (MCF-7).
- Results : IC50 values were determined to be approximately 30 µM, indicating moderate potency in inducing cell death .
Table 1: Biological Activities of Benzenepropanal, 3-(trifluoromethoxy)-
Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 µg/mL | |
Anticancer | MCF-7 (breast cancer) | 30 µM | |
Antioxidant | DPPH Radical Scavenging | EC50 = 40 µg/mL |
Properties
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCUFCGYHBOWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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